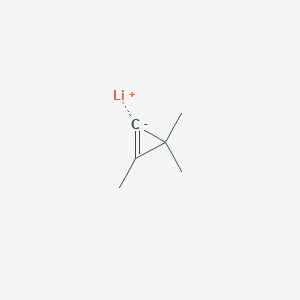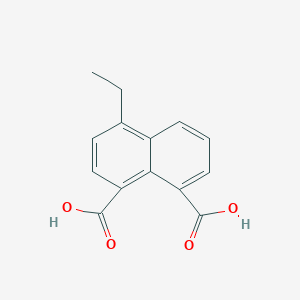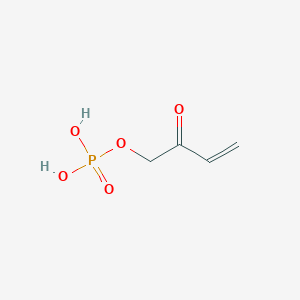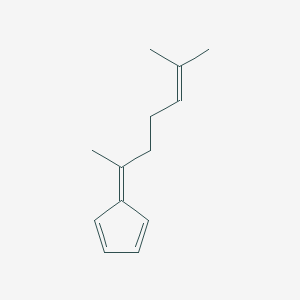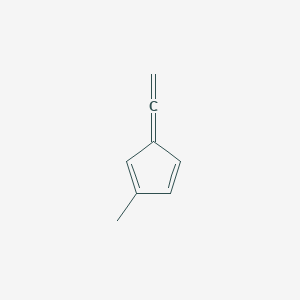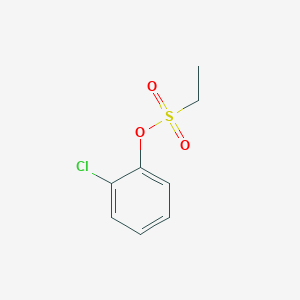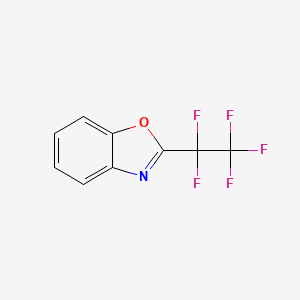![molecular formula C17H24O3Si B14499364 Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol CAS No. 63242-84-2](/img/structure/B14499364.png)
Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol is a complex organic compound with a unique structure that combines elements of acetic acid, silyl groups, and alkynes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylphenylsilane with acetic acid under specific conditions to introduce the silyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the alkyne group or other functional groups within the molecule.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl group can form stable bonds with other molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the silyl and alkyne groups.
Acetic acid, 4-methoxyphenyl ester: Contains a methoxy group instead of the silyl group.
Acetic acid, 4-ethylphenyl ester: Contains an ethyl group instead of the silyl and alkyne groups.
Uniqueness
Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol is unique due to the presence of the silyl and alkyne groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
63242-84-2 |
|---|---|
Fórmula molecular |
C17H24O3Si |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C15H20OSi.C2H4O2/c1-6-17(5,12-11-15(3,4)16)14-9-7-13(2)8-10-14;1-2(3)4/h6-10,16H,1H2,2-5H3;1H3,(H,3,4) |
Clave InChI |
QKTHMSGHCMRHAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CC(C)(C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


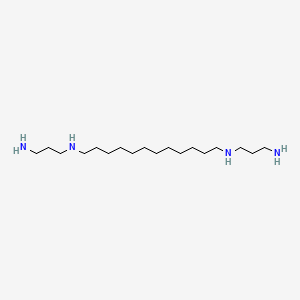
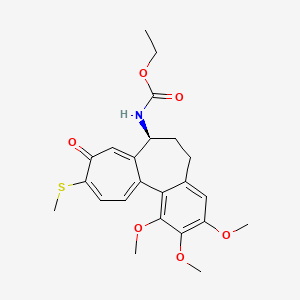
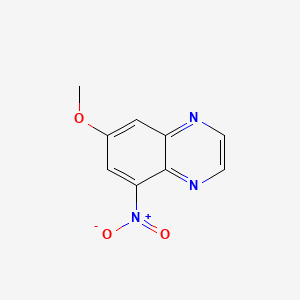

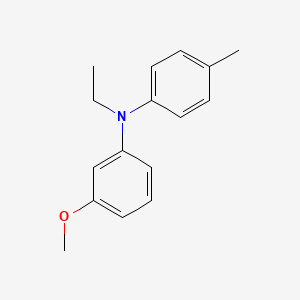
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
